3-(2-Methylindolinyl)-1-(4-phenylphenoxy)propan-2-ol
Description
3-(2-Methylindolinyl)-1-(4-phenylphenoxy)propan-2-ol is a synthetic β-adrenergic receptor ligand analog characterized by a propan-2-ol backbone substituted with a 2-methylindolinyl group and a 4-phenylphenoxy moiety.
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-18-15-21-9-5-6-10-24(21)25(18)16-22(26)17-27-23-13-11-20(12-14-23)19-7-3-2-4-8-19/h2-14,18,22,26H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTDVDRZBUZHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pharmacologically active molecules. Below is a detailed comparison based on substituent variations, synthesis pathways, and reported biological activities.
Substituent Analysis and Pharmacological Implications
Receptor Binding and Selectivity
- α/β-Adrenoceptor Affinity: Methoxy-substituted analogs (e.g., Compound 10) show balanced α1/β1 binding (Ki values in nM range), whereas fluorophenyl derivatives (e.g., V014-2900) prioritize lipophilicity over receptor specificity .
- Hypothetical Target Profile : The 2-methylindolinyl group may enhance β2-selectivity due to its bulkier, conformationally restricted structure compared to simpler amines in impurities .
Critical Research Findings and Limitations
- Antiarrhythmic Activity : Methoxy-indolyl analogs exhibit significant electrographic stabilization, suggesting the target compound may share similar efficacy .
- Synthesis Challenges : Impurity profiles (e.g., Imp. E(EP)) highlight the need for optimized reaction conditions to avoid byproducts in propan-2-ol derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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